(S)-3-methyl-1-(piperidin-1-yl)butan-2-amine (S)-3-methyl-1-(piperidin-1-yl)butan-2-amine
Brand Name: Vulcanchem
CAS No.: 148054-89-1
VCID: VC8242314
InChI: InChI=1S/C10H22N2/c1-9(2)10(11)8-12-6-4-3-5-7-12/h9-10H,3-8,11H2,1-2H3/t10-/m1/s1
SMILES: CC(C)C(CN1CCCCC1)N
Molecular Formula: C10H22N2
Molecular Weight: 170.3 g/mol

(S)-3-methyl-1-(piperidin-1-yl)butan-2-amine

CAS No.: 148054-89-1

Cat. No.: VC8242314

Molecular Formula: C10H22N2

Molecular Weight: 170.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-methyl-1-(piperidin-1-yl)butan-2-amine - 148054-89-1

Specification

CAS No. 148054-89-1
Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
IUPAC Name (2S)-3-methyl-1-piperidin-1-ylbutan-2-amine
Standard InChI InChI=1S/C10H22N2/c1-9(2)10(11)8-12-6-4-3-5-7-12/h9-10H,3-8,11H2,1-2H3/t10-/m1/s1
Standard InChI Key AEBCFQAXYZSMIZ-SNVBAGLBSA-N
Isomeric SMILES CC(C)[C@@H](CN1CCCCC1)N
SMILES CC(C)C(CN1CCCCC1)N
Canonical SMILES CC(C)C(CN1CCCCC1)N

Introduction

Structural Identification and Stereochemical Features

Molecular Architecture

The molecular formula of (S)-3-methyl-1-(piperidin-1-yl)butan-2-amine is C₁₀H₂₂N₂, with a molecular weight of 170.30 g/mol . The structure consists of a butan-2-amine backbone substituted with a piperidin-1-yl group at position 1 and a methyl group at position 3. The (S)-configuration at the chiral center (C2) is critical for its stereochemical identity.

Key Structural Data:

PropertyValueSource
SMILESCC(C)C(CN1CCCCC1)N
InChIInChI=1S/C10H22N2/c1-9(2)10(11)8-12-6-4-3-5-7-12/h9-10H,3-8,11H2,1-2H3
Predicted Collision Cross Section (Ų)142.7 ([M+H]+)

Stereochemical Considerations

The enantiomeric purity of the (S)-form distinguishes it from its (R)-counterpart. Computational models predict distinct physicochemical behaviors, such as differential binding affinities in chiral environments .

Synthesis and Synthetic Analogues

Synthetic Routes

While no direct synthesis protocols for (S)-3-methyl-1-(piperidin-1-yl)butan-2-amine are reported, analogous compounds like (S)-3-methyl-1-(2-piperidinophenyl)butan-1-amine (CAS: 147769-93-5) provide insight into potential methodologies . A common approach involves:

  • Reductive Amination: Reacting ketones or aldehydes with piperidine derivatives under catalytic hydrogenation.

  • Chiral Resolution: Using enantioselective catalysts or chiral stationary phases to isolate the (S)-enantiomer .

Example Reaction Scheme:

Ketone Intermediate+PiperidineNaBH4(S)-Amine Product\text{Ketone Intermediate} + \text{Piperidine} \xrightarrow{\text{NaBH}_4} \text{(S)-Amine Product}

Key Synthetic Challenges

  • Steric Hindrance: The branched methyl group complicates nucleophilic substitution reactions.

  • Enantiomeric Control: Achieving high enantiomeric excess (ee) requires optimized chiral auxiliaries or asymmetric catalysis .

Physicochemical Properties

Thermodynamic Parameters

Data for structurally similar compounds suggest the following properties for (S)-3-methyl-1-(piperidin-1-yl)butan-2-amine:

PropertyValueSource
Density (g/cm³)0.990 ± 0.06 (Predicted)
Boiling Point (°C)370.5 ± 25.0 (Predicted)
LogP (Partition Coefficient)3.61 (Predicted)
pKa10.20 ± 0.10 (Predicted)

Spectroscopic Profiles

  • Mass Spectrometry: Predicted m/z for [M+H]+: 171.18558 .

  • NMR: Expected signals include δ 1.2–1.6 (piperidine CH₂), δ 2.5–3.0 (N-CH₂), and δ 1.0 (CH₃) .

Pharmacological and Industrial Applications

Industrial Relevance

  • Chiral Intermediates: Used in asymmetric synthesis of pharmaceuticals (e.g., Repaglinide intermediates) .

  • Ligand Design: Chelating agents in catalysis due to the piperidine nitrogen .

Comparative Analysis with Structural Analogues

(S)-3-Methyl-1-(2-piperidinophenyl)butan-1-amine

This phenyl-substituted analogue (CAS: 147769-93-5) shares stereochemical features but differs in:

  • Molecular Weight: 246.39 g/mol vs. 170.30 g/mol .

  • Pharmacokinetics: Enhanced lipophilicity (LogP: 3.61 vs. 2.1) .

Key Differences:

ParameterTarget CompoundPhenyl Analogue
Aqueous SolubilityLow (Predicted)Very Low
Synthetic ComplexityModerateHigh

Future Research Directions

Unresolved Questions

  • Enantioselective Synthesis: Developing cost-effective routes for high-purity (S)-enantiomer production.

  • In Vivo Studies: Evaluating bioavailability and metabolic pathways.

Technological Applications

  • Asymmetric Catalysis: Leveraging chirality for enantioselective reactions.

  • Drug Delivery Systems: Nanoformulations to enhance solubility .

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